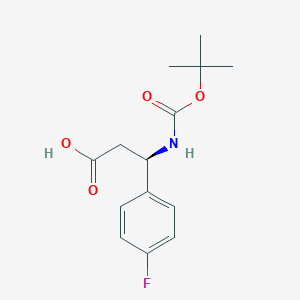

Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Description

Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a para-fluorophenyl substituent. The (R)-stereochemistry is critical for its role in peptide synthesis, where it serves as a building block to introduce fluorinated aromatic side chains into peptide chains . The fluorine atom at the para position modulates electronic properties (electron-withdrawing effect) while maintaining low steric hindrance, making it valuable in drug design and materials science .

Properties

IUPAC Name |

(3R)-3-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVBNEFIXONNFA-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201145306 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201145306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479064-94-3 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479064-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201145306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-3-(4-fluoro-phenyl)-propionic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group, followed by the introduction of the 4-fluoro-phenyl group. One common method involves the reaction of ®-3-Amino-3-(4-fluoro-phenyl)-propionic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Boc-®-3-Amino-3-(4-fluoro-phenyl)-propionic acid often involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-3-(4-fluoro-phenyl)-propionic acid undergoes various types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Substitution Reactions: Introduction of different substituents on the phenyl ring using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Coupling: DCC or EDC in the presence of a base like N-methylmorpholine.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Deprotection: ®-3-Amino-3-(4-fluoro-phenyl)-propionic acid.

Coupling: Peptides or peptide derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Boc-4-F-Phe serves as a critical building block in the synthesis of peptide-based drugs. Its unique structure enhances the specificity and efficacy of therapeutic agents targeting specific biological pathways, particularly in oncology and neurology.

Key Applications:

- Peptide Synthesis: Utilized to create novel peptides that can interact with specific receptors, enhancing drug efficacy .

- Drug Formulation: The compound's properties allow for the development of drugs that are more stable and have improved bioavailability .

Biotechnology

In biotechnology, Boc-4-F-Phe is employed in designing bioconjugates, which are vital for improving the effectiveness of therapeutic agents.

Key Applications:

- Bioconjugation: The compound can be conjugated with drugs or imaging agents to enhance the delivery and effectiveness of treatments .

- Protein Modification: It aids in modifying proteins to study their functions and interactions, which is crucial for advancements in enzyme design and therapeutic proteins .

Research on Neurological Disorders

Boc-4-F-Phe's structural characteristics make it valuable in research focused on neurological disorders such as depression and anxiety.

Key Applications:

- Neurotransmitter Systems: The compound is used to understand receptor interactions that influence neurotransmitter systems, providing insights into potential treatments for neurological conditions .

- Mechanisms of Action: Studies involving Boc-4-F-Phe help elucidate the mechanisms through which certain neurological drugs operate, contributing to the development of more effective therapies .

Protein Engineering

The modification capabilities of Boc-4-F-Phe are instrumental in protein engineering.

Key Applications:

- Enzyme Design: Researchers utilize this compound to engineer enzymes with enhanced functionalities or new activities .

- Therapeutic Proteins: It plays a role in developing therapeutic proteins that can be tailored for specific diseases .

Drug Delivery Systems

The compound's unique properties facilitate innovative drug delivery mechanisms.

Key Applications:

- Targeted Delivery: Boc-4-F-Phe enhances the targeted delivery of therapeutics while minimizing side effects through improved formulation strategies .

- Stability Improvements: Its incorporation into drug formulations contributes to increased stability and prolonged action of therapeutic agents .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| "Peptide Synthesis Using Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid" | Pharmaceutical Development | Demonstrated enhanced efficacy of synthesized peptides targeting cancer cells. |

| "Bioconjugation Techniques with Boc-(R)-Amino Acids" | Biotechnology | Improved drug delivery systems were developed using Boc-4-F-Phe as a linker. |

| "Investigating Neurological Impacts of Modified Amino Acids" | Neurological Research | Highlighted potential treatments for anxiety disorders through receptor modulation studies. |

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-3-(4-fluoro-phenyl)-propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc protecting group prevents unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. Upon deprotection, the free amino group can participate in further chemical reactions or biological interactions.

Comparison with Similar Compounds

Electronic and Steric Effects of Substituents

The substituent on the phenyl ring profoundly influences reactivity, solubility, and biological interactions. Key analogs include:

Boc-(R)-3-Amino-3-(4-methoxyphenyl)-propionic Acid

- Substituent : 4-Methoxy (electron-donating).

- This may accelerate coupling reactions but reduce Boc group stability under acidic conditions compared to the fluoro analog .

- Applications : Used in peptide synthesis where electron-rich aromatic systems are desired .

Boc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic Acid

- Substituent : 3-Hydroxy (electron-donating, hydrogen-bonding).

- Impact : The hydroxyl group introduces polarity and hydrogen-bonding capacity, improving aqueous solubility. However, it requires additional protection (e.g., TIPS or silyl groups) during synthesis to prevent side reactions .

- Applications: Useful in bioconjugation and fluorescent probe design due to its reactive phenolic group .

Boc-(R)-3-Amino-3-(2,4-dichloro-phenyl)-propionic Acid

- Substituent : 2,4-Dichloro (strongly electron-withdrawing, bulky).

- The Boc group may exhibit enhanced stability due to reduced nucleophilicity of the amino group .

- Applications : Specialized organic synthesis requiring halogenated aromatic systems .

3-Amino-3-(2-fluoro-5-nitrophenyl)propionic Acid

- Substituent : 2-Fluoro-5-nitro (electron-withdrawing nitro group).

- Impact: The nitro group significantly deactivates the phenyl ring, altering reactivity in cyclization reactions. This compound is a precursor for heterocyclic scaffolds like dihydroquinazolinones .

Stereochemical and Functional Comparisons

- Enantiomeric Pairs: and highlight Fmoc-(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, indicating both (R) and (S) enantiomers are utilized. Stereochemistry affects binding affinity in biological targets; for example, (R)-isomers may exhibit higher metabolic stability in drug candidates .

- Fluorine vs. Other Halogens: Fluorine’s small size and high electronegativity minimize steric disruption while providing electronic tuning. In contrast, bulkier halogens (Cl, Br) in analogs like Boc-(R)-3-Amino-3-(4-bromophenyl)-propionic acid may hinder peptide backbone flexibility .

Biological Activity

Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid (Boc-(R)-FPA) is a synthetic amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

Boc-(R)-FPA is characterized by its molecular formula and a molecular weight of 283.3 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups, and a 4-fluorophenyl group that enhances its biological activity and stability .

Boc-(R)-FPA's structural characteristics suggest that it may exhibit bioactivity similar to other amino acid derivatives, influencing various physiological processes such as neurotransmission and protein synthesis. The fluorinated phenyl ring may enhance interaction capabilities with biological targets, potentially modulating enzyme activities or receptor interactions .

Applications in Drug Development

- Peptide Synthesis : Boc-(R)-FPA serves as a crucial building block in the synthesis of peptide-based drugs. Its protected amine functionality allows for controlled incorporation into peptide chains while maintaining stability during synthesis .

- Neurological Disorders : Research indicates potential applications in understanding and treating conditions such as depression and anxiety. Modifications to amino acids like Boc-(R)-FPA can influence receptor interactions, making it valuable in neurological studies .

- Enzyme Inhibition : The compound has been explored for its role in designing inhibitors targeting various enzymes, including proteases involved in viral infections. For instance, it has been implicated in the synthesis of AG7088, a rhinovirus protease inhibitor .

Case Studies

- Synthesis and Characterization : A study demonstrated the efficient enzymatic synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid using microbial cultures, showcasing high yields and enantiomeric purity. This method highlights the potential for scalable production of Boc-(R)-FPA derivatives .

- In Vitro Studies : In vitro assays have shown that compounds similar to Boc-(R)-FPA interact with neurotransmitter receptors or enzymes involved in metabolic pathways, providing insights into their therapeutic effects and mechanisms of action .

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds that share structural similarities with Boc-(R)-FPA:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Boc-(R)-4-Fluorophenylalanine | Similar fluorinated phenyl group | Directly related to protein synthesis |

| Boc-(S)-3-Amino-3-(4-fluorophenyl)-propionic acid | Stereoisomer with different chirality | May exhibit different biological activities |

| Boc-(R)-3-Amino-3-(4-bromophenyl)-propionic acid | Bromine instead of fluorine | Potentially different reactivity profiles |

| Boc-D-beta-phenylalanine | Beta-amino acid structure | Used in various peptide applications |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to achieve enantiomeric purity in Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, and how do reaction conditions impact stereochemical outcomes?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For β-amino acids, the Strecker synthesis or enzymatic resolution (using acylases or lipases) can achieve enantiomeric excess. The Boc group is introduced via tert-butoxycarbonylation of the amine using di-tert-butyl dicarbonate (Boc₂O) in basic conditions (e.g., NaHCO₃). Fluorination at the para position is achieved through electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using fluorinated aryl boronic acids. Enantiomeric purity is confirmed via chiral HPLC (e.g., Chiralpak® columns) or optical rotation analysis .

Q. Which analytical techniques are essential for characterizing this compound, particularly to verify stereochemistry and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine coupling patterns at δ ~110-130 ppm in ¹⁹F NMR) and Boc-group integrity.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₈FNO₄ requires m/z 307.1192).

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol gradients.

- Polarimetry : Measures specific rotation ([α]D) to confirm the (R)-configuration .

Advanced Research Questions

Q. How does the 4-fluoro substituent influence the compound’s physicochemical properties and interactions with biological targets compared to non-fluorinated analogs?

- Methodological Answer : Fluorination enhances lipophilicity (logP increases by ~0.5-1.0) and metabolic stability due to C-F bond resistance to oxidation. In enzyme inhibition studies (e.g., glutamate receptor analogs), the electron-withdrawing fluorine alters hydrogen-bonding and π-π stacking interactions, potentially increasing binding affinity. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify these effects. For example, replacing 4-hydroxyphenyl ( ) with 4-fluorophenyl may reduce hydrogen-bond donor capacity but improve membrane permeability .

Q. How can researchers address contradictions in bioactivity data between Boc-protected and deprotected forms of 3-amino-3-(4-fluoro-phenyl)-propionic acid in enzyme assays?

- Methodological Answer : Contradictions may arise from steric hindrance (Boc group blocking active-site access) or solubility differences. Strategies include:

- Deprotection Optimization : Use TFA (trifluoroacetic acid) to remove Boc, followed by lyophilization to obtain the free amine. Verify completeness via ninhydrin test or LC-MS.

- Assay Design : Compare IC₅₀ values under matched pH and ionic strength. For example, in studies of β-amino acid incorporation into non-ribosomal peptide synthetases (NRPS), Boc removal is critical for substrate recognition .

Q. What experimental considerations are critical when using this compound in peptide mimetic studies?

- Methodological Answer :

- Solid-Phase Peptide Synthesis (SPPS) : Use HBTU/HOBt activation for coupling. Monitor coupling efficiency via Kaiser test.

- Circular Dichroism (CD) : Assess conformational stability of β-peptides incorporating the fluorinated residue.

- Protease Resistance : Compare degradation rates (e.g., with trypsin/chymotrypsin) against α-peptide controls. Fluorination often reduces enzymatic cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.